(S)-a-Amino-4-bromo-2-thiophenepropanoic acid
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Overview
Description
(S)-α-Amino-4-bromo-2-thiophenepropanoic acid is an organic compound that belongs to the class of amino acids. It features a thiophene ring substituted with a bromine atom and an amino group, making it a unique molecule with potential applications in various fields of science and industry. The compound’s structure is characterized by the presence of a chiral center, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-α-Amino-4-bromo-2-thiophenepropanoic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Propanoic Acid Side Chain: The brominated thiophene is then subjected to a series of reactions to introduce the propanoic acid side chain. This can involve reactions such as Grignard reactions or other organometallic methods.
Introduction of the Amino Group:
Industrial Production Methods: Industrial production of (S)-α-Amino-4-bromo-2-thiophenepropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-α-Amino-4-bromo-2-thiophenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: De-brominated thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(S)-α-Amino-4-bromo-2-thiophenepropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-α-Amino-4-bromo-2-thiophenepropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and thiophene ring can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-α-Amino-4-chloro-2-thiophenepropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-α-Amino-4-fluoro-2-thiophenepropanoic acid: Similar structure but with a fluorine atom instead of bromine.
(S)-α-Amino-4-iodo-2-thiophenepropanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (S)-α-Amino-4-bromo-2-thiophenepropanoic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also influences the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11) |
InChI Key |
LBXHSYNAEYCIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
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